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acid

Cat. No.: B3080756 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxyquinoline-4-
carboxylic Acid

Foreword: Understanding the Molecular Blueprint
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a

"privileged structure," a foundational blueprint from which countless innovations are derived.[1]

[2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of

electronic, steric, and pharmacokinetic properties. This guide focuses on a specific, highly

functionalized derivative: 8-Methoxyquinoline-4-carboxylic acid. Our objective is to move

beyond a simple data sheet and provide a comprehensive, field-proven analysis of its core

physicochemical properties. For researchers in drug development, understanding this

molecule's intrinsic characteristics is the critical first step in predicting its behavior, optimizing

its application, and unlocking its full potential as a synthetic building block or a bioactive agent.

Core Molecular & Structural Attributes
8-Methoxyquinoline-4-carboxylic acid is an aromatic heterocyclic compound built upon a

quinoline ring system. Its identity and properties are dictated by the precise arrangement of its

three key components: the quinoline core, a methoxy (-OCH₃) group at the C8 position, and a

carboxylic acid (-COOH) group at the C4 position.
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Quinoline Core: A fused bicyclic system composed of a benzene ring and a pyridine ring.

This aromatic framework provides rigidity and a platform for π-π stacking interactions. The

nitrogen atom in the pyridine ring acts as a weak base and a hydrogen bond acceptor.

Carboxylic Acid Group (C4): This is the primary acidic functional group, capable of donating

a proton. Its presence is pivotal for modulating solubility, forming salts, and engaging in

hydrogen bonding as both a donor (from the -OH) and an acceptor (from the C=O). Its

position on the pyridine ring influences the overall electronic distribution of the molecule.

Methoxy Group (C8): Located on the benzene portion of the core, this electron-donating

group influences the aromatic system's reactivity and can participate in hydrogen bonding as

an acceptor. Its position may also impart specific conformational preferences and steric

influences.

The interplay between the basic nitrogen, the acidic carboxylic group, and the electron-

donating methoxy group establishes a unique electronic and steric profile that governs the

molecule's behavior in chemical and biological systems.
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Structural Features of 8-Methoxyquinoline-4-carboxylic Acid

Resulting Physicochemical Properties

Quinoline Core
(Aromatic, Rigid Scaffold)

C4-Carboxylic Acid
(Acidic Center, H-Bond Donor/Acceptor)

C8-Methoxy Group
(Electron Donating, H-Bond Acceptor)

Pyridine Nitrogen
(Basic Center, H-Bond Acceptor)

Spectroscopic Signature

 Defines Spectral Profile

Acidity / Basicity (pKa)

 Governs Ionization

Solubility & Lipophilicity

 Influences Polarity Influences Polarity  Governs Ionization

Chelating Ability

 Metal Coordination

Click to download full resolution via product page

Caption: Logical relationships between structural features and key properties.

Summary of Physicochemical Data
The following table consolidates the essential physicochemical data for 8-Methoxyquinoline-
4-carboxylic acid, providing a quick reference for laboratory use.
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Property Value
Significance in Research &
Development

Molecular Formula C₁₁H₉NO₃

Confirms elemental

composition and is the basis

for molecular weight

calculation.

Molecular Weight 203.19 g/mol

Essential for all stoichiometric

calculations in synthesis and

for preparing solutions of

known molarity.

CAS Number 1092288-64-6

Provides a unique,

unambiguous identifier for

database searches and

regulatory compliance.

Appearance Powder or liquid[3]

A basic physical state

observation critical for material

handling and quality control.

pKa (Predicted) ~3.6 (Acidic), ~1.9 (Basic)

Value for parent quinoline-4-

carboxylic acid. Predicts the

ionization state at physiological

pH (7.4), which is crucial for

receptor binding, membrane

permeability, and solubility.

Solubility Data not widely published.

A critical parameter for

formulation. Expected to be

soluble in organic solvents like

DMSO and alcohols, with pH-

dependent solubility in

aqueous media.

Storage Conditions
2°C - 8°C, in a tightly closed

container[3]

Ensures chemical stability and

prevents degradation over

time.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://amadis.lookchem.com/products/CasNo-1092288-64-6-8-methoxyquinoline-4-carboxylic-acid-1092288-64-6-31896179.html
https://amadis.lookchem.com/products/CasNo-1092288-64-6-8-methoxyquinoline-4-carboxylic-acid-1092288-64-6-31896179.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3080756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SMILES
COC1=CC=CC2=C(C=CN=C2

1)C(=O)O

A machine-readable line

notation for unambiguous

structural representation in

cheminformatics software.

Spectroscopic Profile for Structural Verification
Spectroscopic analysis is the cornerstone of structural confirmation. The following describes

the expected spectral characteristics of 8-Methoxyquinoline-4-carboxylic acid.

Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Due to

extensive hydrogen bonding in the solid state, the O-H stretch is particularly characteristic.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the

3300-2500 cm⁻¹ region.[4] This band's breadth is a classic indicator of the hydrogen-bonded

dimer common to carboxylic acids and will overlap with the C-H stretching signals.[4]

C-H Stretch (Aromatic & Methyl): Sharp, medium-intensity peaks will appear just above 3000

cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

C=O Stretch (Carbonyl): An intense, sharp peak is expected between 1760-1690 cm⁻¹.[4] Its

exact position can be influenced by conjugation and hydrogen bonding.

C=C & C=N Stretches (Aromatic Rings): Multiple medium to strong bands will be present in

the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.

C-O Stretch (Ether & Carboxylic Acid): Strong bands are expected in the 1320-1210 cm⁻¹

(from the acid) and ~1250 cm⁻¹ (aryl ether) regions.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

¹H NMR: Protons on the aromatic quinoline ring are expected to resonate in the deshielded

region of 7.0-9.0 ppm. The single proton on the carboxylic acid will likely appear as a very
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broad singlet far downfield (>10 ppm). The three protons of the methoxy group will be a

sharp singlet, likely around 3.9-4.1 ppm. The alpha-protons of carboxylic acid derivatives

typically resonate in the 2.0-3.0 ppm region.[5]

¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, expected in the

165-180 ppm range.[5] The aromatic carbons of the quinoline ring will appear between 110-

150 ppm. The methoxy carbon will produce a distinct signal around 55-60 ppm.

Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation data, confirming the molecular

formula.

Molecular Ion Peak (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak

would be observed at an m/z corresponding to the molecular weight (~203.19). High-

resolution mass spectrometry (HRMS) can confirm the elemental composition C₁₁H₉NO₃

with high accuracy.

Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the

carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). The primary fragmentation in the

mass spectrum is often the cleavage of the C-Y bond, forming an acylium ion (R-CO⁺).[5]

Experimental Protocols for Core Property
Determination
The following protocols describe robust, self-validating methods for quantifying key

physicochemical properties.

Protocol 1: pKa Determination by Potentiometric
Titration
Causality: The pKa value dictates the charge state of a molecule at a given pH. For a drug

candidate, this governs its interaction with biological targets and its ability to cross cell

membranes. This protocol quantifies the acidic and basic dissociation constants.

Methodology:
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Preparation: Accurately weigh ~5-10 mg of 8-Methoxyquinoline-4-carboxylic acid and

dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20%

Methanol/Water) to ensure solubility of both ionized and non-ionized forms.

Acidification: Add a stoichiometric excess of standardized HCl (e.g., 0.1 M) to fully protonate

both the carboxylic acid and the quinoline nitrogen.

Titration: Place the solution in a thermostatted beaker with a calibrated pH electrode and a

magnetic stirrer. Titrate the solution with a standardized NaOH solution (e.g., 0.1 M) at a

slow, constant rate.

Data Acquisition: Record the pH value after each incremental addition of the titrant.

Analysis: Plot the pH versus the volume of NaOH added. The equivalence points will appear

as sharp inflection points. The pKa values can be determined from the pH at the half-

equivalence points. The first pKa will correspond to the deprotonation of the carboxylic acid,

and the second will relate to the protonated quinoline nitrogen.

Protocol 2: Thermodynamic Solubility Assessment
(Shake-Flask Method)
Causality: Poor aqueous solubility is a primary cause of failure in drug development. This

method determines the equilibrium solubility, a fundamental parameter for predicting oral

bioavailability and designing formulations.

Methodology:

Sample Preparation: Add an excess amount of solid 8-Methoxyquinoline-4-carboxylic acid
to a series of vials containing different media (e.g., pH 2.0 buffer, pH 7.4 buffer, pure water).

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g.,

25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high

speed to pellet the excess, undissolved solid.
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Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot

with a suitable mobile phase and analyze the concentration of the dissolved compound using

a validated analytical method, such as HPLC-UV.

Calculation: The equilibrium solubility is calculated by comparing the measured

concentration to a standard curve of known concentrations.

Spectroscopic Characterization Workflow

Synthesized
Compound

Sample Preparation
(Dissolve in appropriate

deuterated solvent, e.g., DMSO-d6)

NMR Analysis
(¹H, ¹³C, COSY)

- Confirm C-H Framework

IR Spectroscopy
(KBr pellet or Nujol mull)

- Identify Functional Groups

HRMS Analysis
(ESI or EI)

- Confirm Molecular Formula

Structure Confirmed

Click to download full resolution via product page

Caption: A logical workflow for the complete structural elucidation.

Synthesis and Reactivity Insights
While a full synthetic guide is beyond our scope, it is relevant to note that quinoline-4-

carboxylic acids are commonly synthesized via classic named reactions such as the Pfitzinger
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reaction (condensation of isatin with a carbonyl compound) or the Doebner reaction.[6] These

methods provide versatile routes to the core scaffold.

From a reactivity standpoint, the molecule offers two primary handles for further chemical

modification:

Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, making it an

excellent anchor point for linking to other molecules or pharmacophores.

Quinoline Nitrogen: Can be quaternized or can participate in coordination chemistry with

various metal ions, a property characteristic of the broader quinoline family.[2][7]

Applications in a Research Context
The structural motifs within 8-Methoxyquinoline-4-carboxylic acid suggest several

applications of interest to researchers:

Medicinal Chemistry Scaffold: Its defined three-dimensional structure and multiple points for

chemical diversification make it a valuable building block for creating libraries of compounds

for drug screening.

Enzyme Inhibition: This specific molecule has been noted as a potent inhibitor of

phosphodiesterases (PDEs) I, II, IV, and V, suggesting potential applications in conditions

where PDE modulation is therapeutic, such as asthma.

Chelating Agent: Like its well-known cousin, 8-hydroxyquinoline, the nitrogen and oxygen

atoms can form stable complexes with metal ions, opening possibilities in analytical

chemistry for metal ion detection or in modulating metalloenzyme activity.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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